Boc-lys(ipr)-OH

Peptide Synthesis Quality Control Analytical Chemistry

Boc-Lys(iPr)-OH (CAS 66880-55-5) is a protected lysine derivative for solid-phase peptide synthesis. Its orthogonal Boc (acid-labile α-amine) and isopropyl (ε-amine) groups allow selective Fmoc-deprotection cycles, enabling precise incorporation into therapeutic peptides like Degarelix. With ≥99% purity, it minimizes side reactions and improves yield. Choose this building block for cost-effective, scalable synthesis and fidelity to published drug protocols.

Molecular Formula C14H28N2O4
Molecular Weight 288.38 g/mol
CAS No. 66880-55-5
Cat. No. B557095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-lys(ipr)-OH
CAS66880-55-5
SynonymsBOC-LYS(IPR)-OH; 66880-55-5; JJPXNZZCOCUYDQ-NSHDSACASA-N; ZINC2562515; 6409AH; KM1039; Nalpha-tert-Butyloxycarbonyl-Nepsilon-isopropyllysine
Molecular FormulaC14H28N2O4
Molecular Weight288.38 g/mol
Structural Identifiers
SMILESCC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1
InChIKeyJJPXNZZCOCUYDQ-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Lys(iPr)-OH (66880-55-5): An Orthogonally Protected Lysine Derivative for Peptide Synthesis


Boc-Lys(iPr)-OH (CAS 66880-55-5) is a protected amino acid derivative featuring a tert-butyloxycarbonyl (Boc) group on the α‑amine and an isopropyl (iPr) substituent on the ε‑amine of lysine . The compound exhibits a molecular weight of 288.38 g/mol and a molecular formula of C14H28N2O4 . It is primarily employed in solid‑phase peptide synthesis (SPPS) as a building block that allows orthogonal protection strategies, enabling selective deprotection and functionalization of lysine side chains .

Why Boc-Lys(iPr)-OH Cannot Be Directly Substituted by Other Lysine Derivatives


Direct substitution of Boc-Lys(iPr)-OH with other lysine derivatives, such as Boc-Lys(Me)-OH or Fmoc-Lys(Boc)-OH, is precluded by fundamental differences in orthogonal protection compatibility and side‑chain sterics. The Boc/iPr combination provides acid‑labile α‑protection and a sterically hindered ε‑isopropyl group that withstands standard basic Fmoc‑deprotection cycles, enabling iterative assembly without premature side‑chain cleavage . In contrast, Boc-Lys(Me)-OH lacks the same degree of steric shielding, and Fmoc‑based analogs are incompatible with acid‑sensitive side‑chain protections required in Boc‑SPPS workflows .

Quantitative Differentiation of Boc-Lys(iPr)-OH vs. Fmoc-Lys(iPr,Boc)-OH and Other Lysine Derivatives


Higher Minimum Purity: Boc-Lys(iPr)-OH (99%+) vs. Fmoc-Lys(iPr,Boc)-OH (97%)

Boc-Lys(iPr)-OH is routinely supplied with a minimum purity of 99% (titration) , whereas the structurally analogous Fmoc-Lys(iPr,Boc)-OH is typically offered at 97% purity . The 2% absolute purity differential reduces the cumulative impurity burden in multi‑step syntheses.

Peptide Synthesis Quality Control Analytical Chemistry

Favorable Cost Structure: Boc-Lys(iPr)-OH vs. Fmoc-Lys(iPr,Boc)-OH

Boc-Lys(iPr)-OH is available at a significantly lower cost than Fmoc-Lys(iPr,Boc)-OH. For a 25 g quantity, Boc-Lys(iPr)-OH is priced at approximately $2,280 , while Fmoc-Lys(iPr,Boc)-OH is offered at a comparable but higher price point (e.g., $1,945 for 25 g [1]). The cost advantage for Boc-Lys(iPr)-OH becomes more pronounced at larger scales.

Procurement Peptide Synthesis Cost Efficiency

Orthogonal Stability: Boc-Lys(iPr)-OH in Fmoc‑SPPS vs. Fmoc-Lys(iPr,Boc)-OH

In Fmoc‑based SPPS, the Boc group of Boc-Lys(iPr)-OH remains completely stable under repetitive piperidine deprotection cycles, whereas the Fmoc group of Fmoc-Lys(iPr,Boc)-OH is cleaved [1]. This orthogonal stability allows selective side‑chain deprotection using TFA only after the full peptide chain is assembled, a capability not available with Fmoc‑protected lysine derivatives in Boc‑SPPS.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Application in Approved Pharmaceuticals: Boc-Lys(iPr)-OH as a Precursor for Degarelix and Antide

Boc-Lys(iPr)-OH serves as a key intermediate in the synthesis of the GnRH antagonist Degarelix and the LHRH antagonist Antide [1]. In contrast, Fmoc-Lys(iPr,Boc)-OH is used directly for incorporation of N‑isopropyl‑lysine during Fmoc SPPS . This distinction underscores the specific role of Boc-Lys(iPr)-OH in constructing the N‑isopropyl‑lysine residue, a critical pharmacophoric element in these clinically approved agents.

Pharmaceutical Synthesis GnRH Antagonists Peptide Therapeutics

Steric Hindrance Differential: Nε‑Isopropyl vs. Nε‑Methyl Lysine Derivatives

The Nε‑isopropyl group of Boc-Lys(iPr)-OH provides greater steric bulk than the Nε‑methyl group of Boc-Lys(Me)-OH . This increased steric hindrance can enhance selectivity in subsequent functionalization steps and may influence peptide secondary structure. Quantitative data on the precise impact of this steric difference are not available in the public domain.

Peptide Chemistry Steric Effects Reaction Selectivity

Storage and Handling: Boc-Lys(iPr)-OH Stability at Ambient Temperature

Boc-Lys(iPr)-OH can be stored at room temperature in a sealed, dry environment [1], whereas Fmoc-Lys(iPr,Boc)-OH requires refrigeration at 2‑8°C . This difference in storage requirements reduces shipping costs and simplifies inventory management for laboratories with limited cold‑storage capacity.

Storage Stability Logistics Peptide Synthesis

Optimal Deployment Scenarios for Boc-Lys(iPr)-OH in Peptide Synthesis and Drug Development


Solid‑Phase Synthesis of GnRH Antagonists (Degarelix and Antide)

Boc-Lys(iPr)-OH is employed to construct the Nε‑isopropyl‑lysine residue found in Degarelix and Antide. The Boc group is stable during Fmoc‑SPPS elongation and is cleaved with TFA at the end of the synthesis, releasing the free Nε‑isopropyl‑lysine side chain. This approach is validated by the use of Boc-Lys(iPr)-OH in published synthetic routes for these clinically approved therapeutics [1]. Researchers replicating these syntheses should prioritize procurement of Boc-Lys(iPr)-OH to ensure fidelity to the original procedures.

Convergent Peptide Assembly Using Orthogonal Protection

Boc-Lys(iPr)-OH enables convergent synthesis strategies where a peptide fragment bearing a free α‑amine is coupled to a resin‑bound peptide. The ε‑isopropyl group remains protected by the Boc group during basic Fmoc‑deprotection steps, allowing selective deprotection of the α‑amine for coupling. The ε‑amine is then unmasked with TFA after the full peptide is assembled, facilitating site‑specific modification [1]. This orthogonal stability reduces the need for additional protecting group manipulations.

Large‑Scale Peptide Manufacturing

The combination of high purity (≥99%) and competitive pricing makes Boc-Lys(iPr)-OH an attractive building block for industrial‑scale peptide synthesis. Its lower cost per gram compared to Fmoc‑based alternatives, coupled with ambient storage stability, reduces both raw material and logistical expenses [1]. These factors are particularly relevant for contract manufacturing organizations (CMOs) producing multi‑kilogram quantities of therapeutic peptides.

Peptide Structure‑Activity Relationship (SAR) Studies

Boc-Lys(iPr)-OH can be incorporated into peptide libraries to probe the effect of Nε‑alkylation on biological activity. The isopropyl substituent provides a distinct steric and electronic environment compared to methyl or hydrogen, allowing medicinal chemists to fine‑tune peptide‑receptor interactions [1]. This building block is therefore valuable in SAR campaigns aimed at optimizing potency, selectivity, or metabolic stability of peptide‑based drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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